molecular formula C13H20N4O3 B12430567 tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate

tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B12430567
M. Wt: 280.32 g/mol
InChI Key: WKKDQBIXIGYWFQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H20N4O3 and a molecular weight of 280.33 g/mol . This compound is characterized by the presence of an imidazole ring, a pyrrolidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison:

Biological Activity

The compound tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate (CAS No. 1186203-58-6) is a derivative of pyrrolidine and imidazole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4O3C_{13}H_{20}N_{4}O_{3} with a molecular weight of 280.32 g/mol. The compound features a tert-butyl group, an imidazole moiety, and a pyrrolidine ring, which contribute to its unique biological profile.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For example, derivatives containing β-amino acid moieties have been shown to possess antiviral activities against various viruses, including tobacco mosaic virus (TMV) and herpes simplex virus (HSV). The incorporation of the imidazole group in the structure may enhance these activities due to its known interactions with viral proteins .

Antibacterial and Anti-inflammatory Properties

In addition to antiviral effects, related compounds have demonstrated antibacterial and anti-inflammatory activities. The presence of the imidazole ring is often associated with enhanced interaction with biological targets involved in inflammation pathways. For instance, certain β-amino acid derivatives have been identified as effective in reducing inflammation markers in vitro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. Studies indicate that modifications to the imidazole and pyrrolidine components can significantly alter biological activity. For example:

Modification Effect on Activity
Substituting different groups on imidazoleEnhanced antiviral activity against TMV
Altering the side chains of pyrrolidineChanges in antibacterial potency

This table summarizes how structural modifications can impact the biological effectiveness of similar compounds.

Study 1: Antiviral Efficacy

In a comparative study involving various β-amino acid derivatives, it was found that certain modifications led to increased efficacy against TMV. The compound this compound was noted for its promising results when tested at concentrations as low as 500 μg/mL, demonstrating significant protective effects against viral infection .

Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of pyrrolidine derivatives highlighted that certain compounds could inhibit pro-inflammatory cytokines in cell cultures. The specific activity of this compound was assessed through in vitro assays, showing a reduction in TNF-alpha levels by approximately 40% at optimal concentrations .

Properties

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl 3-(imidazole-1-carbonylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-10(8-16)15-11(18)17-7-5-14-9-17/h5,7,9-10H,4,6,8H2,1-3H3,(H,15,18)

InChI Key

WKKDQBIXIGYWFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)N2C=CN=C2

Origin of Product

United States

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